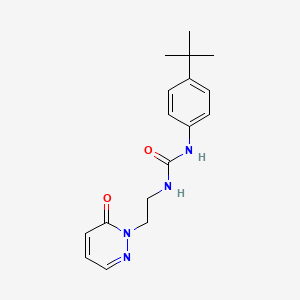

1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

説明

1-(4-(tert-Butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule featuring a urea core linked to a 4-(tert-butyl)phenyl group and a pyridazinone ring via an ethyl spacer. This structural motif is common in kinase inhibitors and enzyme-targeting therapeutics .

特性

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)13-6-8-14(9-7-13)20-16(23)18-11-12-21-15(22)5-4-10-19-21/h4-10H,11-12H2,1-3H3,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAGLVWCBZMGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has shown promise in several scientific research areas:

Chemistry: : Utilized in studies on reaction mechanisms and synthetic methodologies.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

作用機序

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to the observed biological effects. Detailed studies on its binding affinities and molecular interactions help elucidate these mechanisms.

類似化合物との比較

Key Observations :

- Spacer Length : The target compound’s ethyl spacer (C2) is shorter than the propyl (C3) and butyl (C4) spacers in analogs, which may influence conformational flexibility and target binding .

- Electron-withdrawing groups (e.g., chloro, fluoro in –9) may increase binding affinity to enzymes through polar interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The tert-butyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., morpholino in ) .

- Metabolic Stability : Fluorinated or chlorinated analogs (–9) may exhibit slower hepatic clearance due to decreased susceptibility to oxidative metabolism .

生物活性

1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- tert-butyl group : Enhances lipophilicity and may improve binding affinity.

- Phenyl ring : Provides stability and potential interactions with biological targets.

- Pyridazinone moiety : Suggests possible interactions with enzymes or receptors.

The molecular formula is CHNO, with a molecular weight of approximately 314.4 g/mol .

Research indicates that 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea may modulate cellular pathways associated with cancer proliferation. Compounds with similar structures have demonstrated inhibitory effects on oncogenic pathways, suggesting that this compound may also exhibit anticancer properties. The potential mechanisms include:

- Cell Cycle Regulation : Inhibition of cell cycle progression leading to reduced proliferation.

- Induction of Apoptosis : Activation of apoptotic signaling pathways in cancer cells .

Anticancer Properties

Preliminary studies have shown that this compound exhibits promising anticancer activity. It has been reported to affect various cancer cell lines, particularly those associated with solid tumors. The biological activity can be summarized as follows:

| Activity Type | Effect Observed | Cell Lines Tested |

|---|---|---|

| Cell Proliferation | Inhibition of growth | Various cancer cell lines |

| Apoptosis | Induction of apoptotic pathways | Breast cancer (MCF-7), Lung cancer (A549) |

| Enzyme Interaction | Potential inhibition of oncogenic enzymes | Not specified |

Case Studies

- Study on Cell Lines : A study evaluated the effects of the compound on MCF-7 and A549 cell lines, observing significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | Chlorine substituent | Different anticancer profile |

| 1-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(naphthalen-1-ylmethyl)urea | Naphthalene substituent | Broader spectrum of biological activity |

The presence of the tert-butyl group in our compound may confer distinct pharmacological properties compared to these analogs, potentially enhancing its efficacy and specificity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can purity be ensured?

- Methodological Answer : A common approach involves coupling a substituted phenylurea precursor with a pyridazine derivative. For example, tert-butylphenyl urea intermediates can be synthesized via nucleophilic substitution or urea-forming reactions under inert atmospheres. Purification typically employs iterative silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate gradients) to isolate high-purity products. NMR spectroscopy (1H, 13C, 19F) and HRMS are critical for confirming structural integrity .

Q. How should researchers characterize the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Monitor degradation via HPLC or LCMS in solvents like DMSO, aqueous buffers, or polar aprotic solvents.

- pH-dependent stability : Use UV-Vis spectroscopy to track absorbance changes under acidic/basic conditions. Reference protocols from urea derivatives in similar frameworks .

Q. What spectroscopic techniques are essential for validating the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for tert-butylphenyl groups) and pyridazine ring protons (δ 7.0–8.0 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy.

- FTIR : Identify urea C=O stretches (~1650–1700 cm⁻¹) and pyridazine ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, while ICReDD’s reaction path search methods reduce experimental iterations by 30–50%. Pair computational results with fractional factorial designs to validate predicted optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.

- Stereochemical analysis : If applicable, resolve enantiomers via chiral HPLC and test individual isomers.

- Meta-analysis : Apply statistical models (ANOVA, Bayesian inference) to harmonize data from disparate sources, accounting for variables like cell line heterogeneity or solvent effects .

Q. How can membrane separation technologies improve purification scalability?

- Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain urea derivatives while removing smaller impurities. Optimize transmembrane pressure (1–5 bar) and solvent polarity (e.g., acetone/water mixtures) to enhance yield. Compare with traditional chromatography using Pareto analysis to balance cost and purity (>98%) .

Q. What role does the pyridazine moiety play in modulating the compound’s reactivity?

- Methodological Answer : Pyridazine’s electron-deficient ring facilitates nucleophilic aromatic substitution at the 6-oxo position. Use Hammett constants (σ) to predict substituent effects on reaction rates. Electrochemical studies (cyclic voltammetry) reveal redox-active behavior, critical for applications in catalysis or prodrug activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。